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Compound of Interest

7-chloro-1H-indazole-5-carboxylic
Compound Name: _
acid
CAS No.: 1031417-54-5
Cat. No.: B2421912
\- 7

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
"privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high
affinity. The indazole ring system is a premier example of such a scaffold.[1][2] Its unique
combination of a fused aromatic system, a hydrogen bond-donating NH group, and a hydrogen
bond-accepting pyridine-like nitrogen atom makes it an exceptional bioisostere for native
structures like indole and phenol.[1] This mimicry, coupled with enhanced metabolic stability
and synthetic tractability, has cemented the indazole core in a portfolio of FDA-approved drugs,
including kinase inhibitors like Pazopanib and Axitinib, and the antiemetic Granisetron.[2]

This guide provides a detailed technical overview of a specific, highly functionalized derivative:
7-chloro-1H-indazole-5-carboxylic acid. The strategic placement of the chloro and carboxylic
acid groups on the indazole core makes this molecule a versatile and valuable building block
for synthetic chemists. The carboxylic acid serves as a primary handle for amide bond
formation—a cornerstone of drug-linker chemistry—while the chloro substituent offers a site for
advanced cross-coupling reactions, enabling the exploration of diverse chemical space. We will
delve into its core identifiers, physicochemical properties, a representative synthesis strategy,
and its critical applications for researchers and drug development professionals.

Part 1: Molecular Identification and
Physicochemical Properties
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Precise identification is the foundation of all chemical research. The canonical SMILES and

InChl strings provide unambiguous, machine-readable representations of the molecular

structure.
Identifier Value Source
7-chloro-1H-indazole-5-
IUPAC Name ] ]
carboxylic acid
CAS Number 1031417-54-5 [3]
Molecular Formula CsHsCIN20:2 [4]
Molecular Weight 196.59 g/mol [3]

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)
C(=0)0

[4]

InChI=1S/C8H5CIN202/c9-6-
2-4(8(12)13)1-5-3-10-11-

InChl [4]
7(5)6/h1-3H,(H,10,11)
(H,12,13)
FWEAJWWRFMELBH-

InChIKey [4]

UHFFFAOYSA-N

Predicted XlogP

2.1

[4]

Physical State

Brown to pale brown solid

[3]

Part 2: A Representative Synthesis Workflow for the

Indazole Core

While specific, scaled-up manufacturing protocols for 7-chloro-1H-indazole-5-carboxylic acid

are often proprietary, a robust synthesis can be designed based on established methods for

constructing the indazole ring system.[2][5] A common and effective strategy involves the

cyclization of an appropriately substituted ortho-tolunitrile derivative. This approach provides

excellent control over regiochemistry.
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The following protocol is a representative, self-validating workflow. The causality for each step
is explained to provide insight into the experimental design.

Experimental Protocol: Synthesis via Diazotization-
Cyclization

Objective: To synthesize the 7-chloro-1H-indazole-5-carboxylic acid core from a
functionalized aniline precursor.

Step 1: Synthesis of the Precursor - Methyl 3-amino-5-chloro-4-methylbenzoate

o Rationale: This step assembles the required carbon skeleton with the amine and methyl
groups positioned ortho to each other, which is critical for the subsequent cyclization to form
the five-membered nitrogen-containing ring. The ester group serves as a protected form of
the final carboxylic acid.

e Procedure:
o Begin with commercially available 3-amino-4-methylbenzoic acid.
o Protect the amine group (e.g., via acetylation with acetic anhydride).

o Perform a regioselective chlorination at the position ortho to the activating amino group
and para to the deactivating carboxyl group.

o Esterify the carboxylic acid using methanol under acidic conditions (e.g., Fischer
esterification with H2S0Oa4).

o Deprotect the amine group (e.g., via hydrolysis) to yield the aniline precursor.
Step 2: Diazotization of the Aniline Precursor

o Rationale: This is the key activation step. The primary aromatic amine is converted into a
diazonium salt using a nitrite source under acidic conditions. The resulting diazonium group
is an excellent leaving group (N2) and facilitates the subsequent intramolecular cyclization.

e Procedure:
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o Dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 equiv) in a suitable acidic
medium (e.g., aqueous HCI or H2S0Oa4) at 0-5 °C. The low temperature is critical to prevent

the premature decomposition of the unstable diazonium salt.

o Slowly add a solution of sodium nitrite (NaNOz, 1.1 equiv) in water dropwise, maintaining

the temperature below 5 °C.

o Stir the reaction mixture at this temperature for 30-60 minutes. The reaction progress can
be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

Step 3: Intramolecular Cyclization to form the Indazole Ring

» Rationale: The diazonium salt intermediate undergoes an intramolecular cyclization. The
adjacent methyl group is deprotonated, and the resulting carbanion attacks the diazonium
group, displacing nitrogen gas and forming the indazole ring. This is a classic method for

indazole synthesis.
e Procedure:

o Slowly warm the reaction mixture to room temperature. Vigorous evolution of N2 gas

should be observed.

o Continue stirring for several hours or until the gas evolution ceases. Monitor the reaction
completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o The product at this stage is the methyl ester of the target molecule.
Step 4: Hydrolysis of the Ester

o Rationale: The final step is the deprotection of the carboxylic acid. Basic hydrolysis
(saponification) is a standard and high-yielding method for converting the methyl ester back

to the carboxylic acid.
e Procedure:

o Add a solution of sodium hydroxide (NaOH, ~3.0 equiv) to the reaction mixture.
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o Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

o Cool the reaction mixture to room temperature and carefully acidify with concentrated HCI
until the pH is ~2-3.

o The desired product, 7-chloro-1H-indazole-5-carboxylic acid, will precipitate out of the
solution.

o Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry
under vacuum.

Workflow Visualization
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Fig 1. Representative synthetic pathway for 7-chloro-1H-indazole-5-carboxylic acid.
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Part 3: Applications in Drug Discovery and
Medicinal Chemistry

The true value of 7-chloro-1H-indazole-5-carboxylic acid lies in its utility as a molecular
scaffold for building more complex drug candidates. The indazole core itself is known to
interact with the hinge region of many protein kinases, making it a foundational element in the
design of kinase inhibitors.[1]

Kinase Inhibitor Development: The indazole moiety can form critical hydrogen bonds with the
backbone of the kinase hinge, mimicking the interaction of the natural ATP substrate. The
carboxylic acid at the 5-position can be used as an anchor point to extend a side chain into
the solvent-exposed region, allowing chemists to fine-tune selectivity and physicochemical
properties.

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD
campaigns. The core indazole fragment provides a high-probability binding motif, while the
functional handles (chloro and carboxyl) allow for rapid library generation to explore the
surrounding binding pockets of a target protein.[1]

Intermediate for Complex Heterocycles: Indazole derivatives are key intermediates in the
synthesis of complex molecules. For example, related indazole amines are used to construct
potent therapeutics like Lenacapavir, an HIV capsid inhibitor.[6] This highlights the role of
functionalized indazoles as critical building blocks for novel therapeutic agents.

Probes for Chemical Biology: By attaching fluorescent tags or biotin labels via the carboxylic
acid group, researchers can create chemical probes to study the localization and interactions
of target proteins within a cellular context.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 7-chloro-1H-indazole-5-carboxylic acid
IS essential.

o Hazard Statements: Based on data for similar compounds, it may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
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 Precautionary Statements:

o

Wear protective gloves, eye protection, and face protection (P280).

[¢]

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

[¢]

Use only outdoors or in a well-ventilated area (P271).

[e]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing (P305+P351+P338).

» Storage: Store in a dry, well-sealed container at room temperature (20-22 °C), preferably
under an inert atmosphere.[3]

This molecule is intended for research and development purposes only and should be handled
by trained professionals in a laboratory setting.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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